Cas no 56670-45-2 (1H-Inden-1-one,2,3-dihydro-2-(hydroxymethyl)-6-(2-methoxyethyl)-2,5,7-trimethyl-, (2S)-)

1H-Inden-1-one,2,3-dihydro-2-(hydroxymethyl)-6-(2-methoxyethyl)-2,5,7-trimethyl-, (2S)- structure
56670-45-2 structure
Product name:1H-Inden-1-one,2,3-dihydro-2-(hydroxymethyl)-6-(2-methoxyethyl)-2,5,7-trimethyl-, (2S)-
CAS No:56670-45-2
MF:C16H22O3
MW:262.344085216522
CID:372215
PubChem ID:134443

1H-Inden-1-one,2,3-dihydro-2-(hydroxymethyl)-6-(2-methoxyethyl)-2,5,7-trimethyl-, (2S)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Inden-1-one,2,3-dihydro-2-(hydroxymethyl)-6-(2-methoxyethyl)-2,5,7-trimethyl-, (2S)-
    • 1H-Inden-1-one, 2,3-dihydro-2-(hydroxymethyl)-6-(2-methoxyethyl)-2,5,7 -trimethyl-, (S)-
    • 2-(hydroxymethyl)-6-(2-methoxyethyl)-2,5,7-trimethyl-3H-inden-1-one
    • (S)-2,3-Dihydro-2-(hydroxymethyl)-6-(2-methoxyethyl)-2,5,7-trimethyl-1H-inden-1-one
    • DTXSID30972120
    • 2-(Hydroxymethyl)-6-(2-methoxyethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one
    • 1H-Inden-1-one, 2,3-dihydro-2-(hydroxymethyl)-6-(2-methoxyethyl)-2,5,7-trimethyl-, (S)-
    • 56670-45-2
    • Pterosin V
    • Inchi: InChI=1S/C16H22O3/c1-10-7-12-8-16(3,9-17)15(18)14(12)11(2)13(10)5-6-19-4/h7,17H,5-6,8-9H2,1-4H3/t16-/m0/s1
    • InChI Key: IUNGVJZJUWPALI-INIZCTEOSA-N
    • SMILES: CC1=CC2=C(C(=C1CCOC)C)C(=O)C(C2)(C)CO

Computed Properties

  • Exact Mass: 262.15696
  • Monoisotopic Mass: 262.157
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 341
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • Density: 1.091
  • Boiling Point: 415.2°C at 760 mmHg
  • Flash Point: 149.9°C
  • Refractive Index: 1.536
  • PSA: 46.53

1H-Inden-1-one,2,3-dihydro-2-(hydroxymethyl)-6-(2-methoxyethyl)-2,5,7-trimethyl-, (2S)- Related Literature

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